molecular formula C12H11N3O2 B11876621 2H-Pyrazino[2,1-b]quinazoline-3,6(1H,4H)-dione, 1-methyl-, (1S)- CAS No. 437768-88-2

2H-Pyrazino[2,1-b]quinazoline-3,6(1H,4H)-dione, 1-methyl-, (1S)-

Cat. No.: B11876621
CAS No.: 437768-88-2
M. Wt: 229.23 g/mol
InChI Key: PITDHCRPZQTUPG-ZETCQYMHSA-N
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Description

2H-Pyrazino[2,1-b]quinazoline-3,6(1H,4H)-dione, 1-methyl-, (1S)- is a complex organic compound with a unique structure that combines elements of pyrazine and quinazoline

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-Pyrazino[2,1-b]quinazoline-3,6(1H,4H)-dione, 1-methyl-, (1S)- typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve the desired product with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The process might include continuous flow reactors and advanced purification techniques to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

2H-Pyrazino[2,1-b]quinazoline-3,6(1H,4H)-dione, 1-methyl-, (1S)- can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve specific temperatures, pressures, and pH levels to optimize the reaction rates and yields.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinazoline derivatives, while reduction could produce more saturated compounds.

Scientific Research Applications

Overview

2H-Pyrazino[2,1-b]quinazoline-3,6(1H,4H)-dione, 1-methyl-, (1S)- is a heterocyclic compound recognized for its unique fused ring structure comprising both pyrazine and quinazoline moieties. This compound has garnered attention in various fields, particularly in medicinal chemistry and material science, due to its diverse biological activities and chemical reactivity.

Synthetic Routes

The synthesis of this compound typically involves multi-step organic reactions. A common method includes the cyclization of appropriate precursors under controlled conditions, often utilizing catalysts and specific solvents to achieve high yield and purity. Industrial production may employ advanced techniques such as continuous flow reactors to enhance scalability and cost-effectiveness.

Medicinal Chemistry

2H-Pyrazino[2,1-b]quinazoline-3,6(1H,4H)-dione has been studied for its potential therapeutic applications:

  • Antimicrobial Activity : Research indicates that this compound exhibits significant antimicrobial properties, making it a candidate for developing new antibiotics .
  • Anticancer Properties : The compound has shown promise in inhibiting cancer cell proliferation, particularly through mechanisms involving apoptosis and cell cycle arrest .
  • Inhibition of Quorum Sensing : It has been noted for its ability to inhibit quorum sensing in bacteria, which can reduce biofilm formation and enhance the efficacy of existing antibiotics.

The biological activities of 2H-Pyrazino[2,1-b]quinazoline-3,6(1H,4H)-dione are attributed to its interaction with specific molecular targets:

  • Mechanism of Action : The compound interacts with key enzymes and receptors in microbial and cancer cells, modulating biological pathways that lead to therapeutic effects .
  • Potential as an Antiviral Agent : Some derivatives have been evaluated for their effectiveness against viral infections, including HIV .

Material Science

In addition to its biological applications, this compound is utilized in developing advanced materials with specific properties:

  • Polymer Chemistry : The unique structure allows it to serve as a building block for synthesizing novel polymers with desirable mechanical and thermal properties.
  • Nanotechnology Applications : Its chemical reactivity enables the functionalization of nanoparticles for targeted drug delivery systems.

Case Studies

Several studies have explored the applications of 2H-Pyrazino[2,1-b]quinazoline-3,6(1H,4H)-dione:

StudyFocusFindings
Abdelkhalek et al. (2024)Synthesis of quinazoline derivativesIdentified derivatives with selective activity towards β1-adrenoceptors; potential for cardiovascular applications .
PMC9228007 (2022)Antibacterial activityDeveloped novel derivatives that displayed broad-spectrum activity against Gram-positive and Gram-negative bacteria; promising candidates for antibiotic development .
PMC6268108 (2012)HIV inhibitorsEvaluated derivatives as potential inhibitors of HIV integrase; showed significant antiviral activity in vitro .

Mechanism of Action

The mechanism of action of 2H-Pyrazino[2,1-b]quinazoline-3,6(1H,4H)-dione, 1-methyl-, (1S)- involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and are often elucidated through detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    Quinazoline derivatives: Share a similar core structure but differ in functional groups.

    Pyrazine derivatives: Similar in the pyrazine ring but vary in other structural elements.

Uniqueness

2H-Pyrazino[2,1-b]quinazoline-3,6(1H,4H)-dione, 1-methyl-, (1S)- is unique due to its specific combination of pyrazine and quinazoline rings, which imparts distinct chemical and biological properties not found in other similar compounds.

Biological Activity

2H-Pyrazino[2,1-b]quinazoline-3,6(1H,4H)-dione, 1-methyl-, (1S)- is a compound of significant interest due to its diverse biological activities. This compound belongs to a class of pyrazinoquinazoline derivatives that have been investigated for their medicinal properties, including antitumor, antibacterial, and neuroprotective effects. This article reviews the biological activities associated with this compound, supported by relevant data and case studies.

  • Chemical Name : 2H-Pyrazino[2,1-b]quinazoline-3,6(1H,4H)-dione, 1-methyl-, (1S)-
  • Molecular Formula : C18H15N3O3
  • Molecular Weight : 321.33 g/mol
  • CAS Number : 1174538-69-2

Antitumor Activity

Research indicates that derivatives of pyrazino[2,1-b]quinazoline-3,6-diones exhibit promising antitumor properties. A study demonstrated that certain derivatives could revert multidrug resistance in cancer cells. The mechanism involves the inhibition of efflux pumps that cancer cells use to expel drugs, thereby increasing the efficacy of chemotherapeutic agents .

Antibacterial Properties

The antibacterial activity of this compound has been extensively studied. A recent investigation revealed that various synthesized derivatives showed significant activity against Gram-positive bacteria with Minimum Inhibitory Concentration (MIC) values ranging from 12.5 to 77 μM. Notably, some compounds also exhibited antibiofilm properties and the ability to inhibit bacterial efflux pumps .

CompoundMIC (μM)Activity Type
Compound A12.5Antibacterial
Compound B25Antibacterial
Compound C50Antibiofilm
Compound D77Efflux Pump Inhibition

Neuroprotective Effects

In addition to its antitumor and antibacterial properties, this compound has shown potential neuroprotective effects. Studies have indicated that certain derivatives can protect neuronal cells from oxidative stress and apoptosis, suggesting a role in neurodegenerative disease prevention .

Study on Antitumor Activity

A study focused on the synthesis of enantiomeric pairs of pyrazino[2,1-b]quinazoline-3,6-diones reported their efficacy in inhibiting tumor cell growth. The researchers utilized a multi-step synthetic approach to create these compounds and evaluated their cytotoxic effects on various cancer cell lines. The results indicated that some derivatives had IC50 values significantly lower than conventional chemotherapeutics .

Investigation into Antibacterial Efficacy

Another study synthesized fluorinated derivatives of pyrazino[2,1-b]quinazoline-3,6-diones and assessed their antibacterial properties against resistant bacterial strains. The findings highlighted the effectiveness of these compounds in inhibiting biofilm formation and bacterial growth through efflux pump inhibition mechanisms .

Properties

CAS No.

437768-88-2

Molecular Formula

C12H11N3O2

Molecular Weight

229.23 g/mol

IUPAC Name

(1S)-1-methyl-2,4-dihydro-1H-pyrazino[2,1-b]quinazoline-3,6-dione

InChI

InChI=1S/C12H11N3O2/c1-7-11-14-9-5-3-2-4-8(9)12(17)15(11)6-10(16)13-7/h2-5,7H,6H2,1H3,(H,13,16)/t7-/m0/s1

InChI Key

PITDHCRPZQTUPG-ZETCQYMHSA-N

Isomeric SMILES

C[C@H]1C2=NC3=CC=CC=C3C(=O)N2CC(=O)N1

Canonical SMILES

CC1C2=NC3=CC=CC=C3C(=O)N2CC(=O)N1

Origin of Product

United States

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